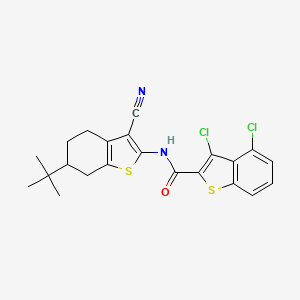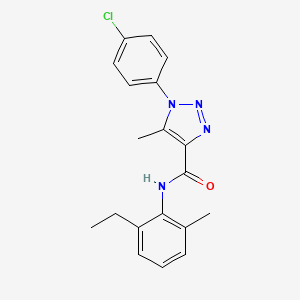![molecular formula C26H15NO2 B4589971 2-phenyl-6-(phenylethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4589971.png)
2-phenyl-6-(phenylethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
2-phenyl-6-(phenylethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H15NO2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.110278721 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cyclin-Dependent Kinase Inhibition for Antitumor Activity
A series of derivatives, including the benzoisoquinoline-1,3-dione motif, have been identified as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression and cancer cell proliferation. These compounds exhibit significant antitumor activity, with modifications on the benzylamino headpiece and isoquinoline-1,3-dione core enhancing CDK4 inhibitory activity and metabolic stability. This research suggests a promising approach for developing targeted cancer therapies by inhibiting specific cell cycle kinases (Tsou et al., 2009).
Thermally Activated Delayed Fluorescent Emitters in Material Science
Benzoisoquinoline-1,3-dione has been applied as an electron acceptor in the design of donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. This application demonstrates the potential of these compounds in developing high quantum efficiency red TADF devices, highlighting their significance in advanced materials for optoelectronic applications (Yun & Lee, 2017).
Selective Breast Cancer Targeting via the Aryl Hydrocarbon Receptor Pathway
An analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), has shown high potency and selectivity in targeting breast cancer cells through the aryl hydrocarbon receptor (AHR) pathway. This pathway's activation induces metabolizing enzymes leading to DNA damage and cell death in triple-negative breast cancer cells, offering a novel mechanism for cancer targeting (Gilbert et al., 2020).
Chemosensor Systems for Anion Detection
New derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and demonstrated high chemosensor selectivity in the determination of anions. These findings underscore the versatility of benzo[de]isoquinoline-1,3-dione compounds in developing sensitive and selective sensors for chemical analysis and environmental monitoring (Tolpygin et al., 2012).
Nonlinear Optical Properties for Photonic Applications
A study on the synthesis and characterization of a derivative has highlighted its potential for nonlinear optical (NLO) applications due to its high thermal stability and significant NLO response. This suggests the utility of benzo[de]isoquinoline-1,3-dione compounds in developing materials for photonic technologies, including optical data storage and information processing (Kumar et al., 2019).
特性
IUPAC Name |
2-phenyl-6-(2-phenylethynyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15NO2/c28-25-22-13-7-12-21-19(15-14-18-8-3-1-4-9-18)16-17-23(24(21)22)26(29)27(25)20-10-5-2-6-11-20/h1-13,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYUUDFXNMTRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-chloro-6-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4589889.png)
![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4589895.png)

![N-[2-(difluoromethoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4589905.png)


![4-chloro-N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4589935.png)
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4589948.png)
![1-(2-FLUOROPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4589955.png)
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4589962.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-bromobenzamide](/img/structure/B4589972.png)
![1-[4-(acetylamino)phenyl]-N-(sec-butyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4589975.png)
![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-imidazolidinone](/img/structure/B4589994.png)

